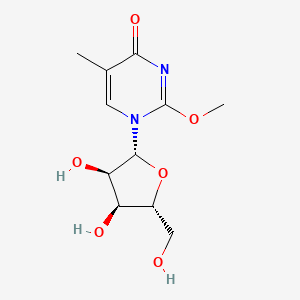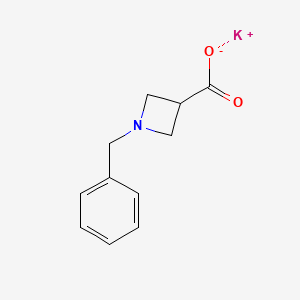![molecular formula C54H77OP B12951689 Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It features a phosphane group bonded to a biphenyl structure, which is further substituted with adamantyl and tricyclohexyl groups. This compound is notable for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Substituents: The adamantyl and tricyclohexyl groups are introduced via Friedel-Crafts alkylation reactions.
Phosphane Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Strong bases or acids, depending on the nature of the substituent being introduced or removed.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used under inert atmosphere conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Depending on the nature of the substitution reaction.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industrial Chemistry: Used in the synthesis of fine chemicals and specialty polymers.
作用机制
The mechanism by which Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby affecting the reactivity and selectivity of the catalytic process. The adamantyl and tricyclohexyl groups provide steric bulk, which can enhance the stability of the metal-ligand complex and prevent unwanted side reactions.
相似化合物的比较
Similar Compounds
Tetramethyl di-tBuXPhos: Another bulky phosphine ligand with similar steric properties.
Ad-BGPhos: A phosphine ligand with adamantyl groups, used in similar catalytic applications.
Di(adamantan-1-yl)(2-((triisopropylsilyl)oxy)phenyl)phosphine: A related compound with different substituents on the biphenyl core.
Uniqueness
Di(adamantan-1-yl)(2’,4’,6’-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties. The presence of both adamantyl and tricyclohexyl groups provides a distinct steric environment that can be fine-tuned for specific catalytic applications. Additionally, the methoxy and methyl groups on the biphenyl core contribute to its electronic characteristics, making it a versatile ligand in various chemical reactions.
属性
分子式 |
C54H77OP |
|---|---|
分子量 |
773.2 g/mol |
IUPAC 名称 |
bis(1-adamantyl)-[3-methoxy-2,4,5-trimethyl-6-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C54H77OP/c1-34-35(2)51(55-4)36(3)52(56(53-28-37-20-38(29-53)22-39(21-37)30-53)54-31-40-23-41(32-54)25-42(24-40)33-54)49(34)50-47(44-16-10-6-11-17-44)26-46(43-14-8-5-9-15-43)27-48(50)45-18-12-7-13-19-45/h26-27,37-45H,5-25,28-33H2,1-4H3 |
InChI 键 |
NKURKSFCAXVZAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5)P(C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




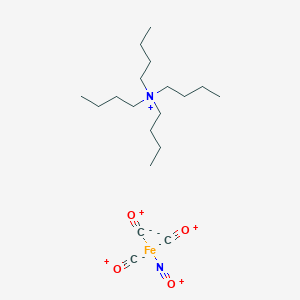
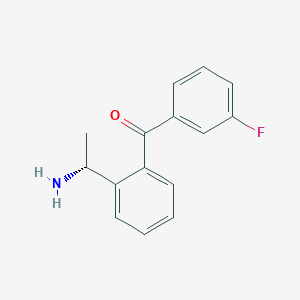
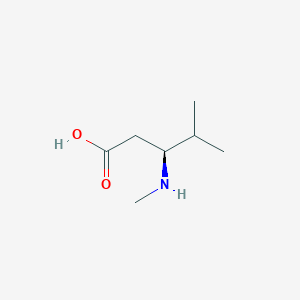
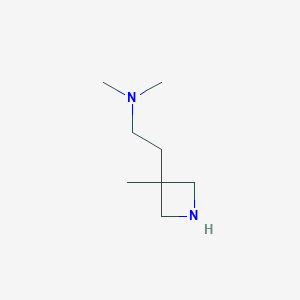
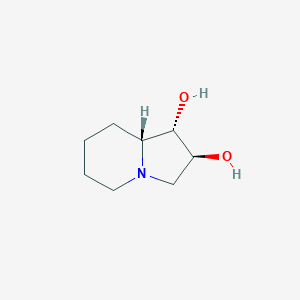
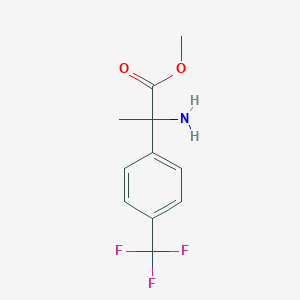
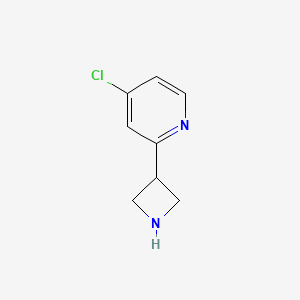
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)

